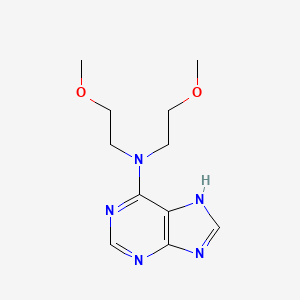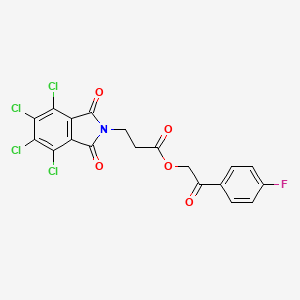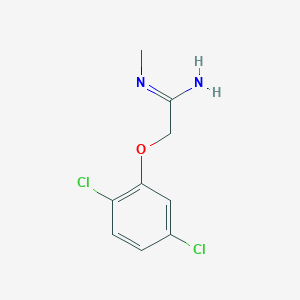![molecular formula C18H14N4O3S2 B12464814 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide CAS No. 5655-73-2](/img/structure/B12464814.png)
2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a benzothiazole moiety linked to an acetohydrazide group through a sulfanyl bridge
Méthodes De Préparation
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole moiety, followed by the introduction of the sulfanyl group. The final step involves the condensation of the intermediate with an appropriate acetohydrazide derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzothiazole derivatives and acetohydrazide-based molecules. What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5655-73-2 |
|---|---|
Formule moléculaire |
C18H14N4O3S2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(2-nitrophenyl)prop-2-enylideneamino]acetamide |
InChI |
InChI=1S/C18H14N4O3S2/c23-17(12-26-18-20-14-8-2-4-10-16(14)27-18)21-19-11-5-7-13-6-1-3-9-15(13)22(24)25/h1-11H,12H2,(H,21,23) |
Clé InChI |
UUMWRNYWBLHSBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B12464734.png)
![N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12464740.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12464742.png)
![Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12464747.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12464748.png)
![N-benzyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B12464760.png)
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12464764.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol](/img/structure/B12464766.png)



![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)

![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
